Ethyl 2,3,4-trichlorobenzoate
CAS No.: 86569-80-4
Cat. No.: VC18917836
Molecular Formula: C9H7Cl3O2
Molecular Weight: 253.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86569-80-4 |
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Molecular Formula | C9H7Cl3O2 |
Molecular Weight | 253.5 g/mol |
IUPAC Name | ethyl 2,3,4-trichlorobenzoate |
Standard InChI | InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |
Standard InChI Key | NXNCZXVERAUAKD-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Ethyl 2,3,4-trichlorobenzoate (IUPAC name: ethyl 2,3,4-trichlorobenzoate) has the molecular formula C₉H₇Cl₃O₂, derived from the esterification of 2,3,4-trichlorobenzoic acid with ethanol. The benzene core is substituted with chlorine atoms at the 2-, 3-, and 4-positions, creating a meta- and para-chlorination pattern, while the ethyl ester group occupies the 1-position (carboxylic acid position). The molecule’s planar aromatic system and electron-withdrawing chlorine substituents significantly influence its reactivity and physical properties .
Table 1: Key Structural Attributes
Property | Value/Description |
---|---|
Molecular formula | C₉H₇Cl₃O₂ |
Molecular weight | 269.51 g/mol |
Substituent positions | 2-Cl, 3-Cl, 4-Cl, 1-COOCH₂CH₃ |
Hybridization | sp² (aromatic ring), sp³ (ester group) |
Synthesis and Industrial Production
Esterification Pathways
The synthesis of ethyl 2,3,4-trichlorobenzoate typically proceeds via acid-catalyzed esterification of 2,3,4-trichlorobenzoic acid with ethanol. This reaction follows the general mechanism for ester formation, involving protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration .
Alternative routes may involve transesterification or the use of acyl chlorides, though these methods are less common due to the stability of the parent acid.
Industrial Scalability
While no large-scale production data exists for this specific ester, industrial protocols for analogous chlorinated benzoates (e.g., ethyl 4-chlorobenzoate) suggest the use of continuous-flow reactors with sulfuric acid or p-toluenesulfonic acid as catalysts. Reaction conditions typically involve temperatures of 80–120°C and anhydrous solvents to minimize hydrolysis .
Physicochemical Properties
Thermal Stability and Phase Behavior
Chlorinated benzoates exhibit elevated melting and boiling points due to strong intermolecular dipole-dipole interactions and halogen bonding. Ethyl 2,3,4-trichlorobenzoate is predicted to be a crystalline solid at room temperature, with a melting point range of 95–110°C and a boiling point exceeding 300°C under atmospheric pressure. These estimates align with trends observed in trichlorinated aromatic esters .
Table 2: Estimated Physicochemical Properties
Property | Value/Range |
---|---|
Melting point | 95–110°C |
Boiling point | 305–315°C |
Density | 1.45–1.55 g/cm³ |
Solubility in water | <0.1 g/L (25°C) |
LogP (octanol-water) | ~3.8 |
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch), 1260–1300 cm⁻¹ (C-O ester stretch), and 750–850 cm⁻¹ (C-Cl stretches).
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NMR Spectroscopy:
Applications and Functional Utility
Industrial and Synthetic Uses
Ethyl 2,3,4-trichlorobenzoate serves primarily as:
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Chemical Intermediate: Used in the synthesis of agrochemicals, pharmaceuticals, and dyes. The ester group facilitates hydrolysis to the free acid under basic conditions.
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Solvent Additive: Enhances solubility of chlorinated polymers in coatings and adhesives.
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Analytical Reagent: Acts as a reference standard in chromatography due to its distinct retention behavior .
Emerging Research Applications
Recent studies explore its potential as:
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A ligand in palladium-catalyzed cross-coupling reactions.
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A precursor for liquid crystalline materials with anisotropic dielectric properties.
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